5-((4-Benzhydrylpiperazin-1-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
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Description
5-((4-Benzhydrylpiperazin-1-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C28H26FN5OS and its molecular weight is 499.61. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Microwave-assisted Synthesis and Biological Evaluation A study by Başoğlu et al. (2013) explored the microwave-assisted synthesis of compounds containing thiazolo[3,2-b][1,2,4]triazol moieties, revealing their antimicrobial, antiurease, and antilipase activities. This research highlights the compound's potential in developing treatments against microbial infections and disorders involving urease and lipase enzymes Basoğlu et al., 2013.
Anticonvulsant Evaluation Deng et al. (2014) synthesized and tested new derivatives of 6-(substituted-phenyl)thiazolo[3,2-b][1,2,4]triazole for anticonvulsant activities, finding specific compounds with promising efficacy and safety profiles in seizure models. This indicates the compound's potential application in epilepsy treatment Deng et al., 2014.
Anticancer Properties Research on fluorinated 2-(4-aminophenyl)benzothiazoles, including modifications with thiazolo[3,2-b][1,2,4]triazole structures, has shown potent in vitro cytotoxicity against specific cancer cell lines, suggesting potential in cancer therapy Hutchinson et al., 2001.
Antimicrobial and Anti-Inflammatory Agents Tozkoparan et al. (1999) and subsequent studies synthesized thiazolo[3,2-b]-1,2,4-triazole-5(6H)-ones and their derivatives, assessing their anti-inflammatory and antimicrobial properties. These compounds exhibit significant potential as anti-inflammatory and antimicrobial agents, showing effectiveness at varying dose levels with minimal ulcerogenic potential Tozkoparan et al., 1999.
Properties
IUPAC Name |
5-[(4-benzhydrylpiperazin-1-yl)-(3-fluorophenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26FN5OS/c29-23-13-7-12-22(18-23)25(26-27(35)34-28(36-26)30-19-31-34)33-16-14-32(15-17-33)24(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-13,18-19,24-25,35H,14-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGKKGMQMHGFJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(C4=CC(=CC=C4)F)C5=C(N6C(=NC=N6)S5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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